molecular formula C7H6N2O2 B14727477 3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-45-6

3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B14727477
CAS No.: 7126-45-6
M. Wt: 150.13 g/mol
InChI Key: FAUNUNUEPUJUJF-UHFFFAOYSA-N
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Description

3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a cyano group (-CN) at the 3-position, a methyl group (-CH3) at the 1-position, and a carboxylic acid group (-COOH) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by cyclization, can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can also play a role in the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid: Lacks the cyano and methyl groups, making it less versatile in certain reactions.

    3-Cyano-1H-pyrrole-2-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and solubility.

    3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which can influence its binding properties and reactivity.

Uniqueness

3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the cyano, methyl, and carboxylic acid groups, which confer specific chemical and biological properties

Properties

CAS No.

7126-45-6

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-cyano-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-9-3-2-5(4-8)6(9)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

FAUNUNUEPUJUJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)O)C#N

Origin of Product

United States

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